molecular formula C7H15O4PS B14426967 Diethyl [1-(methanesulfinyl)ethenyl]phosphonate CAS No. 80436-50-6

Diethyl [1-(methanesulfinyl)ethenyl]phosphonate

Cat. No.: B14426967
CAS No.: 80436-50-6
M. Wt: 226.23 g/mol
InChI Key: MPOJDVFXQYUXCU-UHFFFAOYSA-N
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Description

Diethyl [1-(methanesulfinyl)ethenyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(methanesulfinyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate sulfinyl-containing precursor under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(methanesulfinyl)ethenyl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The compound can be reduced to form different phosphonate derivatives.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction can produce various phosphonate esters.

Scientific Research Applications

Diethyl [1-(methanesulfinyl)ethenyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl [1-(methanesulfinyl)ethenyl]phosphonate involves its interaction with molecular targets through its phosphonate and sulfinyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1-(methanesulfinyl)ethenyl]phosphonate is unique due to its specific combination of a phosphonate group with a methanesulfinyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications.

Properties

CAS No.

80436-50-6

Molecular Formula

C7H15O4PS

Molecular Weight

226.23 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-methylsulfinylethene

InChI

InChI=1S/C7H15O4PS/c1-5-10-12(8,11-6-2)7(3)13(4)9/h3,5-6H2,1-2,4H3

InChI Key

MPOJDVFXQYUXCU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)S(=O)C)OCC

Origin of Product

United States

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